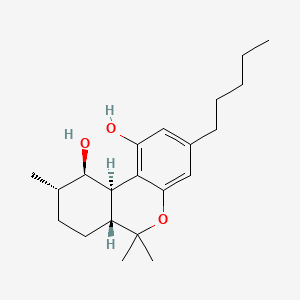

10(R)-hydroxy-9(S)-Hexahydrocannabinol

Description

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(6aR,9S,10R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,15,18,20,22-23H,5-10H2,1-4H3/t13-,15+,18+,20+/m0/s1 |

InChI Key |

SUVXTOCRTNYFMQ-ASCUOWJESA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@@H]([C@H]3O)C)C(OC2=C1)(C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C(CCC(C3O)C)C(OC2=C1)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Synthesis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide for Researchers

An In-depth Examination of the Stereoselective Synthesis of a Key Hexahydrocannabinol (B1216694) Metabolite for Advanced Drug Development and Forensic Analysis.

Introduction

10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-hydroxy-9(S)-HHC) is a significant metabolite of hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has garnered considerable attention in both recreational and medicinal spheres. As the interest in HHC and its physiological effects grows, the demand for pure, stereoisomerically defined metabolites like 10(R)-hydroxy-9(S)-HHC is escalating. These compounds are crucial for comprehensive pharmacological studies, the development of accurate drug screening methods, and as reference standards in forensic analysis. This technical guide provides a thorough overview of the synthetic pathways and methodologies relevant to the stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC, addressing the challenges and potential strategies for its preparation.

While a definitive, publicly available, step-by-step protocol for the stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC remains elusive, this document pieces together available scientific literature on HHC synthesis and metabolism to propose viable synthetic strategies. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Understanding the Target Molecule: Stereochemistry and Significance

The primary challenge in synthesizing 10(R)-hydroxy-9(S)-HHC lies in the precise control of two contiguous stereocenters: the C9 position, which bears a methyl group, and the C10 position, which is hydroxylated. The (9S) configuration refers to the specific spatial arrangement of the methyl group, while the (10R) configuration defines the orientation of the hydroxyl group.

The metabolism of HHC in the human body is a complex process involving various cytochrome P450 enzymes, leading to a range of hydroxylated and carboxylated derivatives.[1] Hydroxylation can occur at multiple positions, including C8, C11, and the pentyl side chain. The existence of 10-hydroxy-HHC as a metabolite underscores the importance of having access to this compound for toxicological and pharmacological research. The commercial availability of 10(R)-hydroxy-9(S)-HHC (CAS Number: 60948-21-2) and its diastereomer 10(S)-hydroxy-9(R)-HHC (CAS Number: 73648-83-6) as analytical standards confirms that synthetic routes have been developed, although they are likely proprietary.[2][3]

Proposed Synthetic Pathways

A logical approach to the stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC would involve a multi-step process, beginning with the synthesis of the HHC core with the desired (9S) stereochemistry, followed by the stereoselective introduction of a hydroxyl group at the C10 position with (R) configuration.

Step 1: Stereoselective Synthesis of (9S)-Hexahydrocannabinol

The synthesis of HHC typically starts from either cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC).[4] The common method involves the hydrogenation of the double bond in the cyclohexene (B86901) ring of THC. The stereochemical outcome at the C9 position is influenced by the starting material (Δ⁸-THC or Δ⁹-THC) and the hydrogenation catalyst used. It has been reported that the hydrogenation of Δ⁹-THC tends to produce a higher proportion of the (9S)-HHC epimer.[5]

Experimental Protocol: General Hydrogenation of Δ⁹-THC to (9S)-HHC (Illustrative)

-

Reaction: Catalytic hydrogenation of Δ⁹-Tetrahydrocannabinol.

-

Starting Material: Purified Δ⁹-THC.

-

Catalyst: Palladium on carbon (Pd/C) is often cited for favoring the (9S) epimer.[5]

-

Solvent: A protic solvent such as ethanol (B145695) or methanol.

-

Conditions: The reaction is typically carried out under a hydrogen atmosphere (pressure may vary) at room temperature or slightly elevated temperatures.

-

Purification: The resulting mixture of (9R)-HHC and (9S)-HHC diastereomers requires separation, which can be achieved through chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

Table 1: Factors Influencing Stereoselectivity in HHC Synthesis

| Factor | Influence on 9(S):9(R) Ratio | Reference |

| Starting Material | Hydrogenation of Δ⁹-THC favors (9S)-HHC. | [5] |

| Catalyst | Palladium-based catalysts are reported to favor the formation of (9S)-HHC from Δ⁹-THC. | [5] |

Step 2: Stereoselective Hydroxylation of (9S)-Hexahydrocannabinol at C10

Once enantiomerically pure (9S)-HHC is obtained, the next critical step is the introduction of a hydroxyl group at the C10 position with (R) stereochemistry. This is a challenging transformation that requires a stereoselective oxidation method.

Potential Strategies for Stereoselective Hydroxylation:

-

Directed Hydroxylation: The existing hydroxyl group at C1 on the phenolic ring could potentially be used as a directing group to guide a reagent to the C10 position. This would likely involve the use of a metal catalyst that can coordinate with the phenolic hydroxyl group.

-

Chiral Reagents/Catalysts: The use of chiral oxidizing agents or a combination of an achiral oxidant with a chiral catalyst (asymmetric catalysis) could enantioselectively introduce the hydroxyl group. Examples of such systems in organic synthesis are extensive and could be adapted for this specific substrate.

-

Enzymatic Hydroxylation: Biocatalysis using specific enzymes, such as cytochrome P450 monooxygenases, could offer high stereoselectivity. This approach mimics the natural metabolic pathway. While challenging to implement on a preparative scale, it holds promise for achieving the desired stereochemistry.

Illustrative Workflow for Stereoselective Synthesis

Caption: Proposed two-step synthetic workflow for 10(R)-hydroxy-9(S)-HHC.

Logical Relationship of Synthetic Steps

Caption: Logical progression of stereochemical control in the synthesis.

Data Presentation

Due to the lack of published, detailed experimental results for the direct synthesis of 10(R)-hydroxy-9(S)-HHC, a comprehensive table of quantitative data (yields, enantiomeric excess, etc.) cannot be provided at this time. However, the following table summarizes the known physical and chemical properties of the target molecule.

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 60948-21-2 | [2] |

| Molecular Formula | C₂₁H₃₂O₃ | [2] |

| Molecular Weight | 332.48 g/mol | [2] |

| Appearance | Not specified in publicly available data | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMF, and DMSO. | [2] |

Conclusion and Future Outlook

The stereoselective synthesis of this compound presents a significant challenge in contemporary cannabinoid chemistry. While the general synthesis of the HHC core is established, the controlled introduction of a hydroxyl group at the C10 position with the desired stereochemistry is not well-documented in the public domain. This guide has outlined plausible synthetic strategies based on known chemical principles and the metabolic fate of HHC.

For researchers and drug development professionals, the development of a robust and scalable stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC is a critical step forward. Such a synthesis would not only provide access to this important metabolite for further pharmacological and toxicological evaluation but also open avenues for the creation of novel HHC-based therapeutic agents. Future research should focus on the exploration of asymmetric hydroxylation methods and biocatalytic approaches to overcome the current synthetic hurdles. The elucidation of a detailed synthetic protocol will be a valuable contribution to the field of cannabinoid science.

References

Chemical structure and properties of 10(R)-hydroxy-9(S)-Hexahydrocannabinol.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and predicted properties of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-hydroxy-9(S)-HHC). As a specific stereoisomer and potential metabolite of 9(S)-Hexahydrocannabinol, its characteristics are discussed in the context of its parent compound. This document synthesizes available chemical data and infers biological activity based on the well-established pharmacology of Hexahydrocannabinol (HHC) epimers. Detailed experimental protocols for cannabinoid analysis and visualizations of relevant biochemical pathways are also presented to guide future research and drug development efforts.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other related cannabinoids. The hydrogenation process results in the formation of two diastereomers at the C9 position: (9R)-HHC and (9S)-HHC. It is well-documented that the (9R)-HHC epimer is the primary psychoactive component, exhibiting a high binding affinity for cannabinoid receptors, similar to that of Δ⁹-THC. In contrast, the (9S)-HHC epimer demonstrates significantly lower affinity and functional activity at these receptors[1][2].

Metabolic studies of HHC have revealed that hydroxylation is a primary route of biotransformation[3][4]. This guide focuses on a specific hydroxylated derivative, this compound. Given that it is a derivative of the less active (9S)-HHC epimer, it is hypothesized that this compound will also exhibit low biological activity. This document aims to provide a detailed account of its chemical properties and a predictive assessment of its pharmacological profile.

Chemical Structure and Properties

This compound is a specific stereoisomer of a hydroxylated HHC metabolite. Its chemical identity is defined by the precise spatial arrangement of its atoms.

| Property | Value | Reference |

| Formal Name | 6aR-6aα,7,8,9,10α,10a-hexahydro-6,6,9β-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,10β-diol | [5] |

| CAS Number | 60948-21-2 | [5] |

| Molecular Formula | C₂₁H₃₂O₃ | [5] |

| Formula Weight | 332.5 g/mol | [5] |

| Purity | ≥95% | [5] |

| Formulation | A crystalline solid | [5] |

Solubility

| Solvent | Concentration | Reference |

| DMF | 20 mg/ml | [5] |

| DMSO | 20 mg/ml | [5] |

| Ethanol | 10 mg/ml | [5] |

Spectroscopic Data

| Type | Value | Reference |

| λmax | 210 nm | [5] |

Predicted Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in published literature. However, its pharmacological profile can be inferred from the known properties of its parent compound, (9S)-HHC.

The (9S)-HHC epimer exhibits a significantly lower binding affinity for both the CB1 and CB2 cannabinoid receptors compared to the (9R)-HHC epimer[1][6]. The binding affinity of (9S)-HHC at the CB1 receptor is reported to be approximately 10-fold less than that of (9R)-HHC[7]. Consequently, (9S)-HHC displays diminished activity in functional assays[1].

Given that 10(R)-hydroxy-9(S)-HHC is a hydroxylated derivative of the less active (9S)-HHC, it is highly probable that it also possesses a low affinity for cannabinoid receptors and, therefore, exhibits minimal to no psychoactive effects. The introduction of a hydroxyl group at the C10 position may further modulate its binding affinity and functional activity, though this remains to be experimentally determined.

General Cannabinoid Receptor Signaling

The primary signaling pathway for psychoactive cannabinoids involves the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It also modulates ion channels, including the inhibition of calcium channels and activation of potassium channels.

Metabolism of Hexahydrocannabinol

The metabolism of HHC is a critical area of research for understanding its duration of action and the generation of potentially active or inactive metabolites. In vitro and in vivo studies have begun to elucidate the metabolic fate of HHC.

Hydroxylation is a key phase I metabolic reaction for HHC, occurring at various positions on the molecule. The stereochemistry of the parent HHC epimer influences the preferred site of hydroxylation[3]. For the (9S)-HHC epimer, hydroxylation at the C8 position appears to be a significant pathway[3]. While 10-hydroxylated metabolites have been identified, their prevalence relative to other hydroxylated forms is still under investigation. Following phase I metabolism, the hydroxylated metabolites can undergo phase II conjugation, typically with glucuronic acid, to facilitate their excretion.

Experimental Protocols

The following are generalized protocols for the analysis of cannabinoids, including HHC and its metabolites, from biological matrices. These methods can be adapted for the specific detection and quantification of 10(R)-hydroxy-9(S)-HHC.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard and appropriate buffer to adjust the pH.

-

Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a series of aqueous/organic solvent mixtures to remove interfering substances.

-

Elution: Elute the cannabinoids of interest with an appropriate organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture thereof).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for cannabinoid separation.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for cannabinoids.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for 10(R)-hydroxy-9(S)-HHC and an appropriate internal standard would need to be determined and optimized.

-

Conclusion

This compound is a chemically defined, hydroxylated derivative of (9S)-HHC. While direct biological data is lacking, its pharmacological properties are predicted to be weak, mirroring those of its parent compound. This technical guide provides a foundation for researchers by summarizing the known chemical characteristics of this molecule and offering a framework for its future investigation. The provided experimental protocols and pathway diagrams serve as a starting point for the analytical characterization and biological evaluation of this and other related novel cannabinoids. Further research is essential to definitively determine the pharmacokinetic and pharmacodynamic profile of 10(R)-hydroxy-9(S)-HHC.

References

Unveiling a Minor Cannabinoid: A Technical Guide to the Discovery and Isolation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol from Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the novel phytocannabinoid, 10(R)-hydroxy-9(S)-hexahydrocannabinol (10(R)-OH-9(S)-HHC), from Cannabis sativa. While research into this specific stereoisomer is nascent, this document synthesizes the available scientific literature to present its chemical properties, a plausible isolation methodology based on the separation of related compounds, and the foundational knowledge of its potential biological interactions through cannabinoid receptor signaling pathways.

Introduction

The chemical landscape of Cannabis sativa L. is extraordinarily complex, with over 125 identified cannabinoids.[1] While Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD) have been the primary focus of research, the minor oxygenated cannabinoids are a frontier for new therapeutic discoveries. These compounds, often present in trace amounts, may possess unique pharmacological profiles.

In 2015, a pivotal study by Ahmed, S.A., et al. reported the isolation of nine new oxygenated cannabinoids from a high-potency variety of Cannabis sativa.[2] Among these was 10α-hydroxyhexahydrocannabinol, a diastereomer of the compound of interest.[2] Hexahydrocannabinol (B1216694) (HHC) itself is a hydrogenated derivative of THC and has been identified as a trace component of cannabis.[3] The addition of a hydroxyl group at the C-10 position creates further stereochemical diversity and the potential for altered receptor binding and metabolism. This guide focuses on the 10(R)-hydroxy-9(S)-HHC stereoisomer, providing the technical details necessary for its further investigation.

Physicochemical and Spectroscopic Data

The definitive characterization of 10(R)-hydroxy-9(S)-HHC relies on a combination of spectroscopic and physical data. The following tables summarize the key identifiers for this molecule and its diastereomer, 10(S)-hydroxy-9(R)-HHC, which was the form isolated from Cannabis sativa as 10α-hydroxy-HHC.[2][4][5]

Table 1: Chemical Identifiers and Properties

| Property | This compound | 10(S)-hydroxy-9(R)-Hexahydrocannabinol |

| Synonyms | 10β-hydroxy-9(S)-HHC | 10α-hydroxy-9(R)-HHC |

| CAS Number | 60948-21-2 | 73648-83-6 |

| Molecular Formula | C₂₁H₃₂O₃ | C₂₁H₃₂O₃ |

| Formula Weight | 332.5 g/mol | 332.5 g/mol |

| Appearance | Crystalline Solid | - |

| Purity | ≥95% (as a reference standard) | - |

Data sourced from commercial analytical standard suppliers.[4][5]

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | 10(S)-hydroxy-9(R)-Hexahydrocannabinol |

| HRESIMS (m/z) | [M+H]⁺ 333.2413 (Calculated for C₂₁H₃₃O₃) | [M+H]⁺ 333.2413 (Calculated for C₂₁H₃₃O₃) |

| GC-MS (m/z) | 332 | 332 |

| UV λmax | 210 nm | 210 nm |

| ¹H and ¹³C NMR | Data not available in the public domain. | Data not available in the public domain. |

Mass spectrometry data for the general C₂₁H₃₂O₃ hexahydrocannabinol structure is consistent with findings from Ahmed, S.A., et al. (2015).[2] UV λmax is sourced from analytical standard suppliers.[4][5]

Experimental Protocols

While the paper by Ahmed et al. (2015) does not provide a detailed, step-by-step protocol for the isolation of each of the nine cannabinoids, it outlines a general workflow.[2] The following protocol is a representative methodology for the isolation of minor oxygenated cannabinoids from a high-potency Cannabis sativa plant matrix, based on the techniques described.[1][2]

Extraction and Fractionation

-

Plant Material Preparation: Air-dried, ground plant material (e.g., flowering tops) from a high-potency Cannabis sativa strain is used as the starting material.

-

Extraction: The ground material is subjected to extraction with a non-polar solvent, such as hexane (B92381), to produce a crude extract containing cannabinoids, terpenes, and other lipophilic compounds.

-

Preliminary Fractionation (VLC): The crude hexane extract is concentrated under reduced pressure and subjected to Vacuum Liquid Chromatography (VLC) on a silica (B1680970) gel column. Elution is performed with a gradient of solvents, typically starting with hexane and gradually increasing in polarity with ethyl acetate. Fractions are collected based on their polarity.

Chromatographic Isolation and Purification

-

Silica Gel Column Chromatography: Fractions from VLC showing the presence of compounds with the expected polarity for hydroxylated HHCs are further purified using repeated column chromatography on silica gel.

-

Reversed-Phase Chromatography: To separate compounds with similar polarity, fractions are subjected to reversed-phase (C18) column chromatography, eluting with a solvent system such as a methanol/water gradient.

-

High-Performance Liquid Chromatography (HPLC): The final purification step to isolate the specific stereoisomers is performed using semi-preparative HPLC. A chiral column may be necessary to resolve the 10(R)/10(S) and 9(R)/9(S) diastereomers.

The overall workflow for isolating minor cannabinoids is a multi-step process involving progressively higher resolution chromatographic techniques.

Structure Elucidation

The definitive structure and stereochemistry of the isolated compound are determined using a combination of spectroscopic methods:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon skeleton and the precise placement of protons and hydroxyl groups.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies functional groups, such as the hydroxyl (-OH) group.

Biological Activity and Signaling Pathways

The pharmacological activity of 10(R)-OH-9(S)-HHC is presumed to be mediated through the endocannabinoid system, primarily via the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.

CB1 Receptor Signaling

CB1 receptors are predominantly found in the central nervous system. Their activation is generally inhibitory, leading to a decrease in neurotransmitter release.

CB2 Receptor Signaling

CB2 receptors are primarily expressed in immune cells and are associated with modulating inflammatory responses.

Conclusion and Future Directions

The discovery of minor oxygenated cannabinoids like this compound in Cannabis sativa underscores the vast, untapped chemical diversity of this plant. While the presence of its 10α-hydroxy diastereomer has been confirmed, further research is required to definitively isolate and quantify the 10β (10R) form from natural sources. The development of robust isolation protocols and the complete spectroscopic characterization of these molecules are critical next steps. Understanding the specific interactions of each stereoisomer with cannabinoid receptors will be paramount in elucidating their potential therapeutic applications, paving the way for novel drug development from this ancient medicinal plant.

References

In Vitro Binding Affinity of Hexahydrocannabinol Derivatives to CB1 and CB2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Findings: Binding Affinities of HHC Epimers

The stereochemistry at the C9 position of the hexahydrocannabinol (B1216694) scaffold plays a pivotal role in determining the binding affinity for both CB1 and CB2 receptors. The (9R)-HHC epimer consistently demonstrates a significantly higher binding affinity for both receptors compared to the (9S)-HHC epimer.

Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50) of (9R)-HHC and (9S)-HHC at Human CB1 and CB2 Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| (9R)-HHC | CB1 | 15 ± 0.8[1] | 3.4 ± 1.5[1] |

| CB2 | 13 ± 0.4[1] | 6.2 ± 2.1[1] | |

| (9S)-HHC | CB1 | 176 ± 3.3[1] | 57 ± 19[1] |

| CB2 | 105 ± 26[1] | 55 ± 10[1] | |

| Δ⁹-THC (for comparison) | CB1 | 15 ± 4.4[1] | 3.9 ± 0.5[1] |

| CB2 | 9.1 ± 3.6[1] | 2.5 ± 0.7[1] |

Note: Data is presented as mean ± standard error of the mean (SEM).

The binding affinity of (9R)-HHC at the CB1 receptor is comparable to that of Δ⁹-THC, the primary psychoactive component of cannabis.[1][2] In contrast, (9S)-HHC exhibits a more than 10-fold lower affinity for the CB1 receptor.[3] A similar trend is observed at the CB2 receptor, where (9R)-HHC binds with high affinity, while (9S)-HHC shows a markedly reduced affinity.[1][2] These differences in binding affinity are also reflected in the functional activity of these compounds, with (9R)-HHC being a more potent agonist at both receptors.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinities for cannabinoid receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on commonly cited methodologies.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a hexahydrocannabinol derivative) for CB1 or CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.[2]

-

Test Compound: The unlabeled compound for which the binding affinity is to be determined.

-

Non-specific Binding Control: A high concentration of a known, unlabeled cannabinoid receptor agonist or antagonist to determine non-specific binding.

-

Binding Buffer: Typically a Tris-HCl based buffer containing divalent cations (e.g., MgCl₂, CaCl₂) and a protease inhibitor.

-

Filtration Apparatus: A cell harvester or 96-well filter plate system with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in ice-cold binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed multiple times with ice-cold washing buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are collected, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competitive binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

Pharmacological Profile of 10(R)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant interest in recent years.[1][2] It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other THC isomers.[1][2][3] The hydrogenation process results in the formation of two diastereomers, (9R)-HHC and (9S)-HHC, which differ in the stereochemistry at the C9 position. This seemingly minor structural difference has a profound impact on their pharmacological activity. While HHC itself is found as a trace component in Cannabis sativa, the commercially available products are semi-synthetic.[1][3]

This technical guide will focus on the known pharmacological properties of the primary HHC epimers, which can provide valuable insights into the potential activity of their hydroxylated derivatives, such as 10(R)-hydroxy-9(S)-Hexahydrocannabinol.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of 9(R)-HHC and 9(S)-HHC at the cannabinoid receptors CB1 and CB2. For comparison, data for Δ⁹-THC is also included.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |

| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 | [3] |

| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 | [3] |

| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | [3] |

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Reference |

| 9(R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 | [3] |

| 9(S)-HHC | 57 ± 19 | 55 ± 10 | [3] |

| Δ⁹-THC | 3.9 ± 0.5 | 2.5 ± 0.7 | [3] |

In Vivo Pharmacology

While specific in vivo data for this compound is unavailable, studies on the opposite stereoisomer, 10(S)-hydroxy-9(R)-Hexahydrocannabinol , have shown that it induces drowsiness, hypolocomotion, and occasional partial ptosis and head drop in rhesus monkeys, which are indicative of psychotropic activity.[4][5][6]

Studies in mice have demonstrated that 9(R)-HHC produces behavioral and psychoactive effects that are very similar to those of Δ⁹-THC.[7] These effects include decreased locomotor activity, analgesia (reduced sensitivity to pain), hypothermia, and catalepsy.[7] In contrast, 9(S)-HHC exhibits significantly weaker effects, primarily causing a reduction in body temperature and increased immobility, without significant effects on locomotion or pain perception.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a general experimental workflow for characterizing the pharmacological profile of a novel cannabinoid.

Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.

Figure 2: Experimental Workflow for Pharmacological Profiling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's pharmacological profile. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for cannabinoid receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the cannabinoid receptors in a membrane preparation.

Methodology:

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells or animal brain tissue.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA) is used to maintain pH and reduce non-specific binding.

-

Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist or antagonist at G-protein coupled receptors like CB1 and CB2.

Principle: This assay measures the activation of G-proteins by the receptor upon agonist binding. Agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

-

Membrane Preparation: As in the radioligand binding assay, membranes expressing the receptor of interest are used.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and other necessary components is used.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test compound.

-

Separation: Bound and free [³⁵S]GTPγS are separated by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by non-linear regression analysis of the dose-response curve.

Conclusion

The pharmacological profile of this compound remains to be elucidated through direct experimental investigation. However, based on the comprehensive data available for the closely related 9(R)-HHC and 9(S)-HHC isomers, it is reasonable to hypothesize that the stereochemistry at both the C9 and C10 positions will significantly influence its interaction with cannabinoid receptors. The 9(R) configuration appears to be crucial for potent CB1 and CB2 receptor agonism, leading to THC-like psychoactive effects. The addition of a hydroxyl group at the C10 position may further modulate the compound's binding affinity, functional activity, and metabolic stability. Future research should focus on the synthesis and rigorous pharmacological characterization of this compound to determine its specific properties and potential as a therapeutic agent or its risk profile as a psychoactive substance.

References

- 1. researchgate.net [researchgate.net]

- 2. Hexahydrocannabinol and closely related semi-synthetic cannabinoids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 10(S)-hydroxy-9(R)-Hexahydrocannabinol - Labchem Catalog [catalog.labchem.com.my]

- 7. psypost.org [psypost.org]

The Biocatalytic Blueprint: A Technical Guide to the Biosynthesis of Hydroxylated Hexahydrocannabinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid, has gained significant attention in recent years. Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the biosynthesis of hydroxylated HHC derivatives, a process primarily governed by metabolic transformations within the human body. The guide details the enzymatic pathways responsible for HHC hydroxylation, with a focus on the key cytochrome P450 (CYP) enzymes. It presents available data on the stereoselective metabolism of HHC epimers and outlines the experimental protocols for in vitro and analytical methodologies used to study these biotransformations. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate comprehension. This document serves as a comprehensive resource for researchers engaged in the study of cannabinoid metabolism and the development of related therapeutic agents.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Unlike THC, which is naturally abundant in the cannabis plant, HHC is typically produced semi-synthetically through the hydrogenation of THC or cannabidiol (B1668261) (CBD).[2][3] As HHC's availability and use increase, a thorough understanding of its metabolic pathways is essential for predicting its efficacy, safety, and potential for drug-drug interactions.

The primary route of HHC metabolism is through oxidative processes, leading to the formation of various hydroxylated derivatives. This "biosynthesis" is not a de novo synthesis by an organism but rather a biotransformation of the parent compound. These hydroxylated metabolites can exhibit their own pharmacological activity and are key to understanding the overall effects of HHC.

This guide focuses on the enzymatic pathways responsible for the hydroxylation of HHC, the analytical methods for their identification and quantification, and the experimental protocols to study these processes in a laboratory setting.

Enzymatic Pathways of HHC Hydroxylation

The hydroxylation of HHC is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[4][5] These monooxygenases introduce hydroxyl groups onto the HHC molecule, increasing its water solubility and facilitating its excretion. The main CYP isozymes involved in cannabinoid metabolism, and therefore implicated in HHC hydroxylation, are CYP2C9, CYP2C19, and CYP3A4.[5][6]

The hydroxylation of HHC occurs at several positions on the molecule, leading to a variety of metabolites. The most significant sites of hydroxylation are:

-

C11-hydroxylation: The oxidation of the methyl group at the C11 position to form 11-hydroxy-HHC (11-OH-HHC). This is a major metabolic pathway, analogous to the primary metabolism of THC to the psychoactive 11-hydroxy-THC.[2]

-

C8-hydroxylation: The introduction of a hydroxyl group at the C8 position of the hexahydrocannabinol ring structure.[2]

-

Side-chain hydroxylation: Hydroxylation can also occur on the pentyl side chain, with metabolites such as 4'-hydroxy-HHC and 5'-hydroxy-HHC being identified.[2]

Stereoselective Metabolism of HHC Epimers

HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which arise from the hydrogenation process.[2] Research indicates that the metabolism of these epimers is stereoselective, meaning that the enzymes involved show a preference for one epimer over the other and can produce different metabolite profiles.

Current findings suggest that:

-

(9S)-HHC is preferentially hydroxylated at the C8 position .[6]

-

(9R)-HHC is preferentially hydroxylated at the C11 position .[6]

This stereoselectivity has significant implications for the pharmacological effects of HHC products, as the resulting hydroxylated metabolites may have different potencies and activities.

Quantitative Data on HHC Hydroxylation

While the metabolic pathways of HHC are being actively investigated, there is a notable lack of publicly available, detailed quantitative data on the enzyme kinetics of HHC hydroxylation. For comparison, the kinetic parameters for the well-studied metabolism of Δ⁹-THC to 11-OH-Δ⁹-THC by CYP2C9 have been reported, with an apparent Michaelis constant (Kₘ) of approximately 2 µM in expressed CYP2C9.1 and 0.8 µM in human liver microsomes.[7]

To facilitate future research and comparison, the following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of HHC metabolism. Researchers are encouraged to contribute to filling these knowledge gaps.

| Parameter | Description | (9R)-HHC | (9S)-HHC | Analytical Method | Reference |

| Kₘ (µM) | Michaelis constant, representing the substrate concentration at half-maximal reaction velocity. | Data not available | Data not available | In vitro enzyme assay | - |

| Vₘₐₓ (pmol/min/mg protein) | Maximum reaction velocity. | Data not available | Data not available | In vitro enzyme assay | - |

| CLᵢₙₜ (µL/min/mg protein) | Intrinsic clearance (Vₘₐₓ/Kₘ). | Data not available | Data not available | In vitro enzyme assay | - |

| Metabolite Formation Rate | Rate of formation of specific hydroxylated metabolites (e.g., 11-OH-HHC, 8-OH-HHC). | Data not available | Data not available | LC-MS/MS | - |

Table 1: Key Quantitative Parameters for HHC Hydroxylation (Data currently unavailable)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of hydroxylated HHC derivative biosynthesis.

In Vitro HHC Metabolism Assay using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the metabolism of HHC in vitro using HLMs, which are a common model for studying hepatic drug metabolism.

Materials:

-

Hexahydrocannabinol ((9R)-HHC, (9S)-HHC, or a mixture)

-

Pooled Human Liver Microsomes (HLMs)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold) or other suitable organic solvent for quenching the reaction

-

Control compounds (e.g., known substrates for CYP2C9, CYP3A4)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation:

-

Thaw HLMs on ice.

-

Prepare working solutions of HHC and control compounds in a suitable solvent (e.g., methanol, DMSO), ensuring the final solvent concentration in the incubation mixture is low (<1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.2-1 mg/mL), phosphate buffer, and HHC (at various concentrations to determine kinetics) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and quenches the enzymatic activity.

-

Vortex the samples vigorously.

-

-

Sample Processing:

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of hydroxylated HHC metabolites using a validated analytical method, such as LC-MS/MS.

-

LC-MS/MS Method for the Analysis of Hydroxylated HHC Derivatives

This protocol provides a general framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of hydroxylated HHC isomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

-

Chromatographic column suitable for cannabinoid analysis (e.g., C18, PFP).

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each hydroxylated metabolite and the parent HHC. For example:

-

HHC: [M+H]⁺ → fragment ions

-

OH-HHC: [M+H]⁺ → fragment ions

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each analyte to achieve maximum sensitivity.

Method Validation:

-

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of HHC and a typical experimental workflow for studying its metabolism.

Caption: Stereoselective metabolic pathways of HHC hydroxylation.

Caption: Experimental workflow for HHC metabolism studies.

Conclusion

The biosynthesis of hydroxylated hexahydrocannabinol derivatives is a critical area of study for understanding the pharmacology and safety of this emerging cannabinoid. The metabolic landscape is shaped by the action of cytochrome P450 enzymes, which exhibit stereoselectivity in the hydroxylation of the (9R)-HHC and (9S)-HHC epimers. While the primary metabolic pathways have been elucidated, a significant gap remains in the availability of quantitative enzyme kinetic data.

The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate HHC metabolism. Further research is imperative to populate the quantitative data tables and to fully characterize the biological activity of the various hydroxylated HHC metabolites. This knowledge will be instrumental for drug development professionals in assessing the therapeutic potential and risks associated with HHC and its derivatives.

References

- 1. Quantifying Hepatic Enzyme Kinetics of (-)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC, through In Vitro Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. CYP2C-catalyzed delta9-tetrahydrocannabinol metabolism: kinetics, pharmacogenetics and interaction with phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 10(R)-hydroxy-9(S)-Hexahydrocannabinol: Structure, Pharmacology, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10(R)-hydroxy-9(S)-Hexahydrocannabinol, a hydroxylated metabolite of Hexahydrocannabinol (HHC). Due to the limited availability of specific data for this particular stereoisomer, this document synthesizes information on the broader class of HHCs and related hydroxylated cannabinoids to infer its likely chemical and pharmacological properties. This guide covers its IUPAC nomenclature, physicochemical properties, potential pharmacological activity based on related compounds, and relevant experimental protocols for its analysis.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1] It is typically produced by the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other THC isomers.[2] The hydrogenation process saturates the double bond in the cyclohexene (B86901) ring of THC, resulting in a more stable compound.[3] HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.[2]

Like THC, HHC is metabolized in the body, primarily by cytochrome P450 enzymes in the liver, leading to the formation of various hydroxylated metabolites.[4][5] One such group of metabolites is the 10-hydroxy-HHCs. This guide focuses on a specific stereoisomer, this compound. While specific research on this compound is scarce, its properties can be extrapolated from the known characteristics of its parent compounds and related metabolites.

Chemical Identity and Properties

IUPAC Nomenclature

The formal IUPAC name for this compound is (6aR,9S,10R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol .

Its stereoisomer, 10(S)-hydroxy-9(R)-Hexahydrocannabinol, has the IUPAC name (6aR,9R,10S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol.[6]

Physicochemical Properties

| Property | Value (for related compounds) | Reference |

| Molecular Formula | C₂₁H₃₂O₃ | [6] |

| Molecular Weight | 332.48 g/mol | [7] |

| XLogP3 | ~6.5 (for 10(S)-hydroxy-9(R)-HHC) | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Table 1: Physicochemical Properties of Hydroxylated Hexahydrocannabinols.

Pharmacology

Presumed Mechanism of Action and Signaling Pathways

While direct pharmacological studies on 10(R)-hydroxy-9(S)-HHC are not available, its mechanism of action is presumed to be similar to other psychoactive cannabinoids, primarily through interaction with the cannabinoid receptors CB1 and CB2.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The (9R)-HHC epimer is known to be the more active form, with a higher binding affinity and functional activity at both CB1 and CB2 receptors compared to the (9S)-HHC epimer.[2] The activity of 10(R)-hydroxy-9(S)-HHC would depend on how the hydroxylation at the 10-position and the stereochemistry at the 9-position influence receptor binding and activation.

Cannabinoid Receptor Signaling Pathway

Activation of cannabinoid receptors, particularly CB1, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways, including mitogen-activated protein kinase (MAPK) pathways.[6] The βγ subunit of the G-protein can also activate other signaling molecules like phosphatidylinositol 3-kinase (PI3K).[6]

Caption: General cannabinoid receptor signaling cascade.

Quantitative Pharmacological Data (for related HHC isomers)

Specific quantitative data for 10(R)-hydroxy-9(S)-HHC is not available. Table 2 presents the binding affinities (Ki) and functional activities (EC50) for the parent HHC diastereomers and Δ⁹-THC for comparison.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 3.4 ± 1.5 | 6.2 ± 2.1 | [9] |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | 57 ± 19 | 55 ± 10 | [9] |

| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | 3.9 ± 0.5 | 2.5 ± 0.7 | [9] |

Table 2: Cannabinoid Receptor Binding Affinities and Functional Activities.

Experimental Protocols

Due to the lack of specific protocols for 10(R)-hydroxy-9(S)-HHC, this section provides generalized experimental methodologies for the analysis of cannabinoids and the assessment of cannabinoid receptor binding, which can be adapted for the study of this specific compound.

Cannabinoid Extraction and Analysis from Biological Matrices

This protocol outlines a general procedure for the extraction and analysis of cannabinoids from biological samples such as blood or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Cannabinoid Analysis

Caption: General workflow for cannabinoid analysis.

Detailed Protocol:

-

Sample Preparation:

-

To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., hexane:ethyl acetate) to the supernatant, vortex, and centrifuge. Collect the organic layer.

-

Solid-Phase Extraction (SPE): Alternatively, pass the supernatant through an appropriate SPE cartridge, wash the cartridge, and elute the cannabinoids with a suitable solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is common for cannabinoids.

-

Detection: Use multiple reaction monitoring (MRM) mode for specific and sensitive quantification of the target analyte and its fragments.

-

-

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (like 10(R)-hydroxy-9(S)-HHC) for cannabinoid receptors.[11][12]

Workflow for Receptor Binding Assay

Caption: Workflow for a cannabinoid receptor binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Use cell lines stably expressing the human CB1 or CB2 receptor.

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in an assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand while the unbound radioligand passes through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Add scintillation cocktail to each well of the filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a metabolite of HHC whose specific pharmacological profile remains to be fully elucidated. Based on the current understanding of HHC and other cannabinoids, it is likely to interact with the endocannabinoid system, although its precise affinity and efficacy at CB1 and CB2 receptors are unknown. The information and protocols provided in this guide offer a foundational framework for researchers and drug development professionals to investigate the properties of this and other novel cannabinoids. Further research is imperative to fully characterize the pharmacology, toxicology, and therapeutic potential of 10(R)-hydroxy-9(S)-HHC.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mygreen.cz [mygreen.cz]

- 4. 10-OH-HHC: The New HHC? | 420 Green Road [420greenroad.com]

- 5. canatura.com [canatura.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. cannabizoo.com [cannabizoo.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure World of 10-Hydroxy HHC Isomers in Cannabis: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence, analytical methodologies, and potential biological significance of 10-hydroxy hexahydrocannabinol (B1216694) (HHC) isomers in Cannabis sativa. This in-depth whitepaper is designed for researchers, scientists, and drug development professionals, providing a consolidated resource on these lesser-known phytocannabinoids.

While the cannabis industry and research community have largely focused on major cannabinoids like THC and CBD, a diverse array of minor cannabinoids, including hydroxylated HHC isomers, naturally exist within the plant. This guide delves into the available scientific literature to present a clear understanding of these compounds, from their isolation to their potential interactions within the body.

Natural Occurrence and Biosynthesis

Several 10-hydroxy HHC isomers have been identified as naturally occurring constituents of Cannabis sativa. These include 10α-hydroxyhexahydrocannabinol, 10aR-hydroxyhexahydrocannabinol, and 10α-hydroxy-Δ(9,11)-hexahydrocannabinol.[1][2] The biosynthesis of these oxygenated cannabinoids is believed to be a part of the complex metabolic pathways within the cannabis plant, likely branching from the central cannabinoid biosynthetic pathway that produces major cannabinoids.[3][4][5]

The general cannabinoid biosynthesis pathway begins with the precursors olivetolic acid and geranyl pyrophosphate, leading to the formation of cannabigerolic acid (CBGA), the "mother cannabinoid." From CBGA, various synthases produce the acidic forms of major cannabinoids like THCA and CBDA. It is hypothesized that subsequent enzymatic hydroxylation and reduction reactions could lead to the formation of various minor oxygenated cannabinoids, including the 10-hydroxy HHC isomers.

Quantitative Analysis

Currently, there is a significant lack of quantitative data on the concentrations of naturally occurring 10-hydroxy HHC isomers in different Cannabis sativa strains. These compounds are considered minor cannabinoids, implying their presence in very low concentrations compared to major cannabinoids. The table below summarizes the current state of knowledge, which is largely qualitative.

| Isomer | Natural Occurrence in Cannabis sativa | Reported Quantitative Data | Key References |

| 10α-hydroxyhexahydrocannabinol | Yes | Not Available | [1] |

| 10aR-hydroxyhexahydrocannabinol | Yes | Not Available | [1] |

| 10α-hydroxy-Δ(9,11)-hexahydrocannabinol | Yes | Not Available | [6] |

| 10(S)-hydroxy-9(R)-Hexahydrocannabinol | Yes | Not Available | [7] |

Table 1: Summary of Naturally Occurring 10-Hydroxy HHC Isomers and Available Data

Experimental Protocols

The isolation and analysis of these minor cannabinoids require sophisticated analytical techniques due to their low abundance and the complexity of the cannabis matrix.

Isolation of Minor Oxygenated Cannabinoids

A general protocol for the isolation of minor oxygenated cannabinoids from high-potency Cannabis sativa involves a multi-step chromatographic process.

Detailed Steps:

-

Extraction: The dried and ground plant material is extracted with a non-polar solvent such as hexane (B92381) or petroleum ether.

-

Distillation: The crude extract is subjected to vacuum distillation to enrich the cannabinoid fraction.

-

Column Chromatography: The distillate is then subjected to a series of column chromatography steps.

-

Silica Gel Chromatography: This initial step separates the extract into fractions based on polarity.

-

Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using Sephadex LH-20.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final isolation of individual 10-hydroxy HHC isomers is typically performed using preparative HPLC.[8][9]

Analytical Determination using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of cannabinoids. For the analysis of hydroxylated cannabinoids, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[10][11][12][13][14]

Sample Preparation and Derivatization:

-

Extraction: A solvent extraction of the cannabis plant material is performed.

-

Cleanup: The extract may be cleaned up using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.

-

Derivatization: The hydroxyl groups of the cannabinoids are derivatized, typically by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[13]

GC-MS Analysis:

-

Gas Chromatograph: The derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the different cannabinoids.

-

Mass Spectrometer: The separated compounds are then introduced into a mass spectrometer, which provides mass spectral data for identification and quantification.

Signaling Pathways

The signaling pathways of naturally occurring 10-hydroxy HHC isomers have not been specifically elucidated. However, it is hypothesized that, like other phytocannabinoids, they interact with the endocannabinoid system (ECS), primarily targeting the cannabinoid receptors CB1 and CB2.[15][16][17][18] The binding affinity and functional activity at these receptors would determine their physiological effects.

The activation of CB1 receptors, predominantly found in the central nervous system, typically leads to the inhibition of neurotransmitter release. CB2 receptors, primarily located in the immune system, are involved in modulating inflammatory responses. The specific effects of 10-hydroxy HHC isomers would depend on their binding affinities and whether they act as agonists, antagonists, or allosteric modulators at these receptors. Preclinical studies on some minor hydroxylated cannabinoids have shown varying degrees of affinity for CB1 and CB2 receptors and cannabimimetic effects.[6][19]

Future Directions

The study of 10-hydroxy HHC isomers is still in its infancy. Future research should focus on:

-

Quantitative analysis: Developing and validating sensitive analytical methods to quantify the natural concentrations of these isomers in a wide range of cannabis cultivars.

-

Isolation and purification: Optimizing isolation protocols to obtain sufficient quantities of these compounds for pharmacological studies.

-

Pharmacological characterization: Determining the binding affinities and functional activities of each isomer at cannabinoid and other relevant receptors.

-

In vivo studies: Investigating the physiological and behavioral effects of these compounds in animal models.

-

Biosynthetic pathway elucidation: Identifying the specific enzymes responsible for the formation of 10-hydroxy HHC isomers in the cannabis plant.

This technical guide provides a foundational understanding of the natural occurrence of 10-hydroxy HHC isomers in cannabis. As research into minor cannabinoids continues to expand, a more complete picture of their contribution to the overall pharmacological profile of cannabis will emerge, potentially opening new avenues for therapeutic development.

References

- 1. Minor oxygenated cannabinoids from high potency Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. US20200039908A1 - Isolation of pure cannabinoids from Cannabis - Google Patents [patents.google.com]

- 10. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy [arts.units.it]

- 11. cannabissciencetech.com [cannabissciencetech.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cannabis-Based Phytocannabinoids: Overview, Mechanism of Action, Therapeutic Application, Production, and Affecting Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Stability of 10(R)-hydroxy-9(S)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of 10(R)-hydroxy-9(S)-Hexahydrocannabinol, a prominent derivative of hexahydrocannabinol (B1216694) (HHC). This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Physicochemical Properties

This compound is a semi-synthetic cannabinoid structurally similar to other phytocannabinoids.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure | ||

| Formal Name | 6aR-6aα,7,8,9,10α,10a-hexahydro-6,6,9β-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,10β-diol | [1] |

| Molecular Formula | C₂₁H₃₂O₃ | [1] |

| Molecular Weight | 332.5 g/mol | [1] |

| CAS Number | 60948-21-2 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Data not available. Predicted to be a crystalline solid at room temperature. | |

| Boiling Point | Data not available. Cannabinoids typically require vacuum distillation to prevent degradation at high temperatures. Under vacuum, the boiling point of THC, a related cannabinoid, ranges from 155°C to 190°C. | [3][4][5] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mL | [1] |

| pKa | Data not available. The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, similar to other cannabinoids. | |

| LogP | Predicted XLogP3: 6.5 | [6] |

Stability

This compound is reported to be stable for at least two years when stored as a crystalline solid at -20°C.[1] For solutions, long-term storage at low temperatures in airtight containers, protected from light, is recommended to prevent degradation.

Table 2: Stability Information for this compound

| Condition | Stability | Source |

| Storage Temperature | ≥ 2 years at -20°C (as a crystalline solid) | [1] |

| Light Exposure | Degradation may occur; protection from light is recommended. | |

| pH | Stability is pH-dependent; degradation can occur under strongly acidic or basic conditions. |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of crystalline this compound.

Methodology:

-

A small, powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[7][8][9]

Determination of Boiling Point (Under Vacuum)

Due to the high boiling points and thermal lability of cannabinoids, the boiling point should be determined under vacuum to prevent decomposition.

Methodology:

-

A sample of the compound is placed in a distillation flask.

-

The distillation apparatus is connected to a vacuum pump.

-

The pressure is reduced to a stable, low level.

-

The sample is heated, and the temperature at which the liquid boils and condenses is recorded as the boiling point at that specific pressure.[3][4][5]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to assess the stability of this compound and quantify its degradation products.

Methodology:

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is typically suitable for cannabinoid analysis.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Detection: A UV detector set at an appropriate wavelength (e.g., 210 nm or 228 nm) can be used for detection and quantification.

-

Forced Degradation Studies: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.

-

Method Validation: The HPLC method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the parent compound and its degradation products without interference.[10][11][12][13][14]

Signaling Pathways

Hexahydrocannabinol and its derivatives, including this compound, are known to interact with the endocannabinoid system, primarily as partial agonists of the cannabinoid receptors CB1 and CB2.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What Is The Boiling Point Of Thc Under A Vacuum? A Guide To Safe Distillation - Kintek Solution [kindle-tech.com]

- 4. beakerandwrench.com [beakerandwrench.com]

- 5. buschvacuum.com [buschvacuum.com]

- 6. 10(S)-hydroxy-9(R)-Hexahydrocannabinol | C21H32O3 | CID 122232782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. ijtsrd.com [ijtsrd.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Preliminary Toxicological Assessment of 10(R)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

Disclaimer: Direct toxicological data for the specific isomer 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-OH-9(S)-HHC) is not extensively available in the public domain. This technical guide provides a framework for its toxicological assessment based on available information for the parent compound, Hexahydrocannabinol (HHC), its metabolites, and established international guidelines for toxicological testing. The methodologies and data presented are intended to serve as a reference for researchers, scientists, and drug development professionals in designing a comprehensive safety evaluation for this novel cannabinoid derivative.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years.[1][2] It is typically produced through the hydrogenation of a tetrahydrocannabinol (THC) precursor.[2] The resulting product is often a mixture of two diastereomers, (9R)-HHC and (9S)-HHC.[1] The psychoactive effects of HHC are primarily attributed to the (9R)-HHC epimer, which exhibits a higher binding affinity for the cannabinoid receptor 1 (CB1).[1][2]

Metabolism of HHC involves hydroxylation at various positions, leading to a range of metabolites, including hydroxylated forms like 10(R)-hydroxy-9(S)-HHC.[3][4] Understanding the toxicological profile of these metabolites is crucial for a complete safety assessment of HHC. This guide outlines the preliminary toxicological considerations and recommended experimental protocols for evaluating 10(R)-OH-9(S)-HHC.

Proposed Metabolic Pathway of Hexahydrocannabinol (HHC)

The metabolism of HHC is believed to be similar to that of Δ9-THC, involving cytochrome P450 enzymes.[4][5] The primary metabolic route is hydroxylation, followed by oxidation.[3] The following diagram illustrates a proposed pathway for the formation of hydroxylated HHC metabolites.

Caption: Proposed metabolic pathway of Hexahydrocannabinol (HHC).

Summary of Available Toxicological Data for HHC and Derivatives

Quantitative toxicological data for HHC and its derivatives is limited. The following tables summarize the available in vitro and in vivo data for HHC, which can serve as a preliminary reference for the assessment of its hydroxylated metabolites.

Table 1: In Vitro Toxicity Data for Hexahydrocannabinol (HHC)

| Assay Type | Test System | Compound | Endpoint | Result | Reference |

| Cytotoxicity | Human Lung Fibroblasts | (R/S)-HHC mixture | IC50 | > 10 µM | [6] |

| Cytotoxicity | Human Hepatocytes | (R/S)-HHC mixture | - | No cytotoxicity observed | [6] |

| hERG Channel Inhibition | HEK293 cells | (R/S)-HHC mixture | - | No significant inhibition | [6] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | Hexahydrocannabinol | - | Not mutagenic | [1] |

Table 2: In Vivo Toxicity Data for Hexahydrocannabinol (HHC)

| Study Type | Species | Compound | Route of Administration | Endpoint | Result | Reference |

| Acute Oral Toxicity (OECD 423) | Wistar Rats | (9R)-HHC and (9S)-HHC mixture | Intragastric gavage | Estimated LD50 | 1000 mg/kg | [7] |

Recommended Toxicological Studies and Experimental Protocols

A comprehensive toxicological assessment of 10(R)-OH-9(S)-HHC should be conducted in accordance with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8][9][10]

Genotoxicity Assays

Genotoxicity studies are essential to assess the potential of a substance to cause damage to genetic material.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from induced rat liver).

-

Procedure: The test compound is incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies is counted and compared to the control.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Cytotoxicity

Cytotoxicity assays determine the potential of a substance to be toxic to cells.

Experimental Protocol: Neutral Red Uptake Assay - OECD 129

-

Test System: A suitable mammalian cell line (e.g., Balb/c 3T3 cells).

-

Procedure: Cells are incubated with various concentrations of the test substance. The uptake of the vital dye Neutral Red by viable cells is measured spectrophotometrically.

-